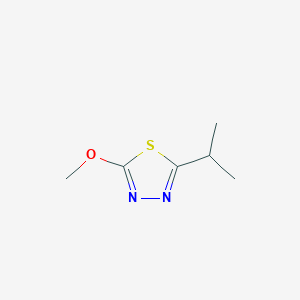
methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a member of the quinoline family of compounds, which have been widely studied for their biological activities.
Wirkmechanismus
The mechanism of action of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is not fully understood, but it is believed to involve the formation of a complex with the metal ion, which causes a change in the electronic properties of the compound, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has been shown to have minimal toxicity and does not have any known biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in lab experiments is its high selectivity for certain metal ions, which makes it a useful tool for detecting these ions in complex biological samples. However, one limitation is that the compound is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate. One area of interest is its use in the development of new fluorescent probes for the detection of other metal ions. Another potential direction is its use in the development of new drugs for the treatment of diseases such as cancer, where metal ions play a key role in the disease process. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves the reaction of 6-fluoro-4-oxoquinoline-1(4H)-carboxylic acid with methyl 3-bromopropionate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions such as copper and zinc, and its fluorescence properties change upon binding, making it a useful tool for detecting these ions in biological samples.
Eigenschaften
IUPAC Name |
methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRBSKLYRGYQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)
![4-(3,5-Difluorophenyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2707956.png)


![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)
![2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)
